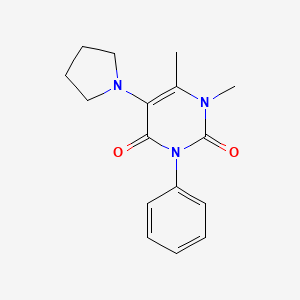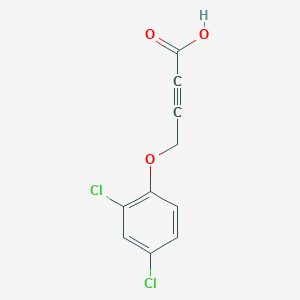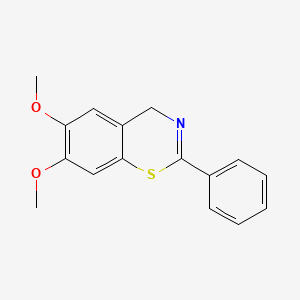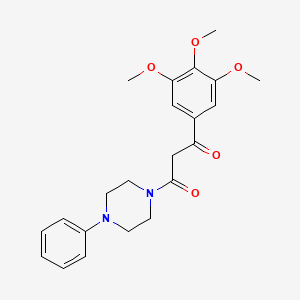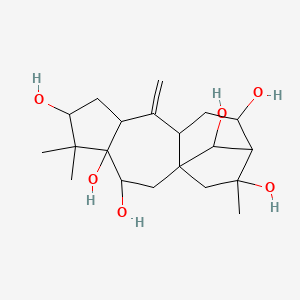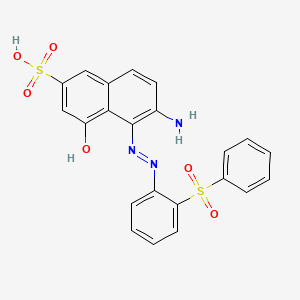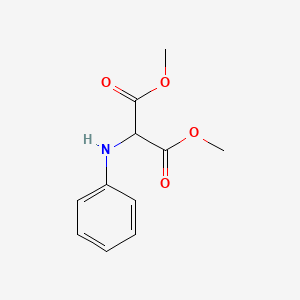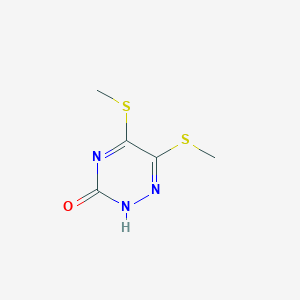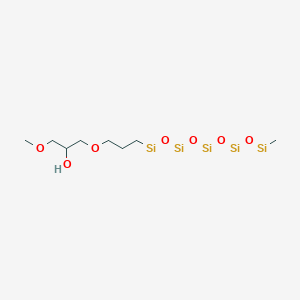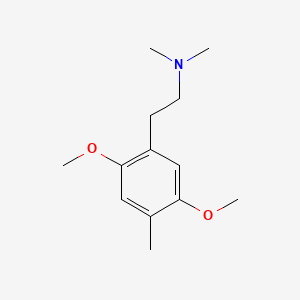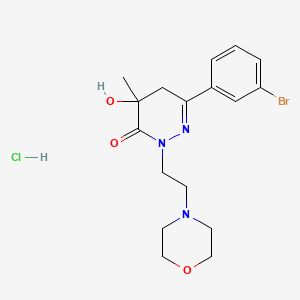
3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride is a synthetic organic compound belonging to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the bromophenyl, hydroxy, methyl, and morpholinoethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromophenyl Group: Bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Hydroxy and Methyl Groups: Hydroxylation and methylation can be performed using reagents such as sodium hydroxide and methyl iodide, respectively.
Attachment of the Morpholinoethyl Group: This step involves the reaction of the pyridazinone intermediate with 2-chloroethylmorpholine under nucleophilic substitution conditions.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromophenyl group to a phenyl group can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogenation catalysts.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Phenyl derivatives.
Substitution Products: Amino or thio derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl and morpholinoethyl groups may enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4,5-dihydro-6-phenyl-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(p-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
Uniqueness
The unique combination of functional groups in 3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride contributes to its distinct chemical properties and biological activities. The presence of the bromophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.
Properties
CAS No. |
33048-54-3 |
|---|---|
Molecular Formula |
C17H23BrClN3O3 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-hydroxy-5-methyl-1-(2-morpholin-4-ylethyl)-4H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C17H22BrN3O3.ClH/c1-17(23)12-15(13-3-2-4-14(18)11-13)19-21(16(17)22)6-5-20-7-9-24-10-8-20;/h2-4,11,23H,5-10,12H2,1H3;1H |
InChI Key |
UMLZMEDREVTPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)Br)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



